molecular formula C18H13BrClNO2 B3959542 2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3959542
M. Wt: 390.7 g/mol
InChI Key: ARJFUDBRYXSMJN-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide is an organic compound that features a complex aromatic structure

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2/c19-13-8-9-17(15(20)10-13)23-11-18(22)21-16-7-3-5-12-4-1-2-6-14(12)16/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJFUDBRYXSMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Naphthalene Derivative: The phenoxy intermediate is then coupled with a naphthalene derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Acetylation: The final step involves the acetylation of the coupled product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The aromatic rings can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar solvents and bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential pathways may involve:

    Binding to Receptors: The compound may interact with specific receptors or enzymes, leading to a biological response.

    Modulation of Pathways: It could modulate signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)-N-(phenyl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-2-yl)acetamide
  • 2-(4-bromo-2-chlorophenoxy)-N-(benzyl)acetamide

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring and the naphthalene moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
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2-(4-bromo-2-chlorophenoxy)-N-(naphthalen-1-yl)acetamide

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